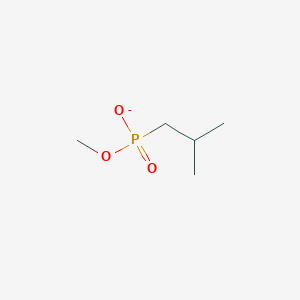
Methyl (2-methylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl and a 2-methylpropyl group. This compound is part of a broader class of phosphonates, which are known for their stability and diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with 2-methylpropyl bromide under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Applications De Recherche Scientifique
Methyl (2-methylpropyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl (2-methylpropyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s stability and ability to form multiple bonds make it effective in various applications, including enzyme inhibition and metal chelation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Methyl ethylphosphonate
Comparison
Methyl (2-methylpropyl)phosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity. Compared to dimethyl methylphosphonate and diethyl methylphosphonate, it has a bulkier structure, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other phosphonates might not be as effective .
Propriétés
Numéro CAS |
922550-89-8 |
|---|---|
Formule moléculaire |
C5H12O3P- |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
methoxy(2-methylpropyl)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-5(2)4-9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1 |
Clé InChI |
ZINPYSWBXNRZIB-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)
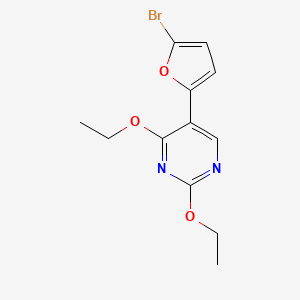

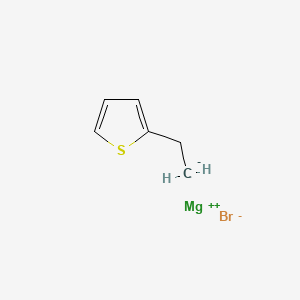
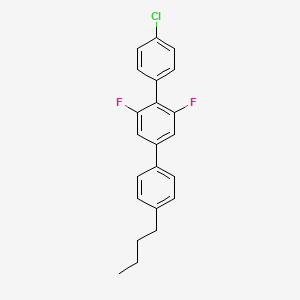
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)

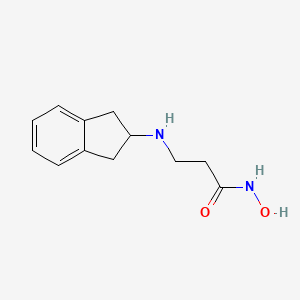
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
